7-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Description
7-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a useful research compound. Its molecular formula is C21H18N6O and its molecular weight is 370.416. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis Research has been conducted on the synthesis and structural determination of compounds within the same family as 7-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. For instance, the cyclocondensation of specific triazolopyrimidine derivatives with hydroxylamine or hydrazine leads to the formation of new heterocyclic compounds, whose structures were elucidated through NMR spectroscopy and other analytical methods Desenko, Komykhov, Orlov, & Meier, 1998. Similarly, a facile synthesis approach has been developed for creating fused pyrimidine derivatives, showing potential as potent Aurora-A kinase inhibitors Shaaban, Saleh, Mayhoub, & Farag, 2011.
Biological and Medicinal Applications Beyond structural studies, derivatives of pyrazolotriazolopyrimidine exhibit significant biological activity. For example, certain derivatives have been found to possess antimicrobial properties against various pathogens, with some compounds showing higher activity than standard drugs Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016. Additionally, the tritium-labeled form of a related compound has been synthesized for use in receptor binding studies, highlighting its utility in neuropharmacology Baraldi, Cacciari, Dionisotti, Egan, Spalluto, & Zocchi, 1996.
Chemical Modifications and Reactions The chemical versatility of pyrazolotriazolopyrimidines allows for various modifications, leading to the creation of new compounds with potential applications. For example, novel synthetic strategies have been developed for the regioselective synthesis of fused heterocycles, leveraging thermal and microwave-assisted reactions Salem, Ahmed, Shaaban, Shibl, & Farag, 2015. These methodologies not only expand the chemical space of these compounds but also enhance their applicability in diverse scientific domains.
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c1-13-4-7-16(10-14(13)2)27-20-18(11-23-27)21-25-24-19(26(21)12-22-20)15-5-8-17(28-3)9-6-15/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQXRWCCIAPNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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